4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

Descripción general

Descripción

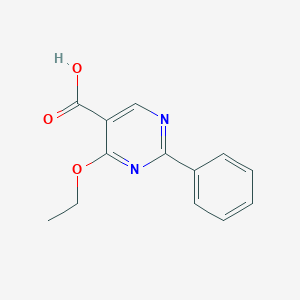

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol It is characterized by the presence of a pyrimidine ring substituted with ethoxy and phenyl groups, as well as a carboxylic acid functional group

Métodos De Preparación

The synthesis of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with benzamidine, followed by cyclization and subsequent functional group transformations . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .

Análisis De Reacciones Químicas

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, facilitating the development of new derivatives with potentially enhanced properties.

Chemical Reactions

The compound can undergo several key reactions:

- Oxidation : It can be oxidized to yield pyrimidine derivatives.

- Reduction : Reduction with agents like lithium aluminum hydride leads to alcohol derivatives.

- Substitution : The ethoxy and phenyl groups are amenable to nucleophilic substitution, allowing for the introduction of other functional groups.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. In studies involving various pyrimidine derivatives, compounds similar to this one showed significant cytostatic effects against cancer cell lines such as HeLa and CEM cells. For instance, derivatives with specific substitutions demonstrated IC50 values ranging from 13 to 500 µM against different cell lines, indicating varying levels of efficacy .

Mechanism of Action

The compound's biological activity is thought to arise from its ability to interact with specific molecular targets, modulating enzyme activity related to microbial growth and cancer proliferation. This interaction may inhibit pathways critical for cell survival and replication.

Pharmaceutical Development

Intermediate in Drug Synthesis

Ongoing research is exploring the potential of this compound as an intermediate in pharmaceutical formulations. Its derivatives are being investigated for their roles in treating diseases such as cancer and tuberculosis. For example, certain derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis, with modifications enhancing their effectiveness .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in the production of specialty chemicals. Its versatility in chemical reactions makes it a valuable precursor in various industrial processes, contributing to the synthesis of diverse chemical products.

Case Studies

-

Antitubercular Activity Study

A study evaluated various pyrimidine derivatives for their antitubercular activity against M. tuberculosis. The presence of an ethyl ester at the C-5 position significantly improved the minimum inhibitory concentration (MIC) values compared to methyl esters, indicating that structural modifications can enhance biological efficacy . -

Cytotoxicity Assessment

Research involving cytotoxicity assessments on murine leukemia (L1210) and human cervix carcinoma (HeLa) cells revealed that certain substitutions at the C-2 position led to increased cytostatic activity. Notably, bulky aryl groups were associated with higher antiproliferative effects, underscoring the importance of structural diversity in drug design .

Mecanismo De Acción

The mechanism of action of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:

2-Phenylpyrimidine-5-carboxylic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.

4-Methoxy-2-phenylpyrimidine-5-carboxylic acid: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and chemical behavior.

4-Ethoxy-2-methylpyrimidine-5-carboxylic acid: Substitution of the phenyl group with a methyl group alters its steric and electronic properties.

Actividad Biológica

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid (CAS No. 136326-10-8) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 244.25 g/mol. It features a pyrimidine ring substituted with an ethoxy group and a phenyl group, along with a carboxylic acid functional group at the 5-position. Its physical properties include:

- Appearance : White to off-white crystalline powder

- Melting Point : 181°C to 183°C

- Boiling Point : Approximately 332.2°C at 760 mmHg

This compound exhibits its biological activity through interactions with specific molecular targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties. The compound's ability to bind to various receptors and enzymes modulates their activity, leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The mechanism involves the inhibition of microbial growth by targeting specific enzymes essential for their survival.

Anticancer Properties

Several studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytostatic activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 | 245 |

| FM3A | 336 |

| CEM | 207 |

| HeLa | 183 |

These findings suggest that the compound may inhibit cell proliferation by interfering with critical cellular processes .

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated significant activity, particularly when modified with specific substituents at the C-2 position of the pyrimidine ring .

- Cytotoxicity Assays : In a comparative analysis, derivatives of pyrimidine compounds were tested for cytotoxic effects on human embryonic lung cells and feline kidney cells. The results showed that while some derivatives exhibited higher cytotoxicity, this compound maintained moderate activity, indicating its potential as a lead compound for further development .

- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Its structural features facilitate interactions with these enzymes, leading to reduced inflammation markers in cellular models.

Propiedades

IUPAC Name |

4-ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKPLQDANXTNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376920 | |

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136326-10-8 | |

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.